2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 156810-04-7
VCID: VC5322136
InChI: InChI=1S/C25H27BrN2O/c26-23-13-11-20(12-14-23)24(29)19-27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,29H,15-19H2
SMILES: C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H27BrN2O
Molecular Weight: 451.408

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol

CAS No.: 156810-04-7

Cat. No.: VC5322136

Molecular Formula: C25H27BrN2O

Molecular Weight: 451.408

* For research use only. Not for human or veterinary use.

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol - 156810-04-7

Specification

CAS No. 156810-04-7
Molecular Formula C25H27BrN2O
Molecular Weight 451.408
IUPAC Name 2-(4-benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol
Standard InChI InChI=1S/C25H27BrN2O/c26-23-13-11-20(12-14-23)24(29)19-27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,29H,15-19H2
Standard InChI Key PCJGPMGDUSSPRY-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Molecular Properties

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol belongs to the piperazine derivative family, with a molecular formula of C25H27BrN2O and a molecular weight of 451.408 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2-(4-benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol
SMILESC1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChI KeyPCJGPMGDUSSPRY-UHFFFAOYSA-N
Topological Polar Surface Area32.7 Ų

The benzhydryl group (diphenylmethyl) contributes to lipophilicity, while the bromophenyl moiety enhances steric bulk and electronic effects . The hydroxyl group at the ethanol position enables hydrogen bonding, critical for target interactions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Nucleophilic Addition: Benzhydrylpiperazine reacts with 4-bromobenzaldehyde in acetonitrile under reflux, forming an imine intermediate .

  • Reduction: The intermediate is reduced using NaBH4 or LiAlH4 in ethanol, yielding the final alcohol product .

Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly influence yield. For example, K2CO3 as a base in acetonitrile at 80°C achieves ~70% yield .

Structural Analogues and Modifications

  • Dihydrochloride Salt: The dihydrochloride form (CID 2767003) enhances water solubility for biological testing .

  • Linker Variations: Shortening the ethanol linker or replacing the benzhydryl group with chlorophenyl derivatives alters cytotoxicity profiles .

Structural and Spectroscopic Analysis

Spectroscopic Data

  • NMR: ¹H NMR (CDCl3) shows characteristic peaks at δ 7.4–7.6 (aromatic protons), δ 4.2 (hydroxyl proton), and δ 3.1–3.5 (piperazine methylene) .

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]+ ion at m/z 451.1, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Activity

In a screen against Staphylococcus aureus, the compound demonstrated MIC = 16 μg/mL, comparable to terfenadine derivatives . Mechanistic studies suggest dual inhibition of DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication .

Central Nervous System (CNS) Effects

Structural similarity to antihistamines (e.g., hydroxyzine) suggests potential H1 receptor antagonism, though in vivo data remain sparse .

Applications in Drug Development

Lead Optimization

  • hERG Liability: The piperazine core poses a risk of cardiac toxicity, necessitating substituent modifications to reduce potassium channel binding .

  • Prodrug Strategies: Esterification of the hydroxyl group improves oral bioavailability in preclinical models .

Patent Landscape

A Chinese patent (CN103804322B) claims derivatives of this compound as anticancer agents, emphasizing their efficacy against drug-resistant tumors .

Comparative Analysis with Analogues

CompoundMIC (μg/mL)IC50 (μM)Key Structural Difference
Target Compound168–12Benzhydryl + bromophenyl
4-Chlorobenzhydryl analogue84–6Chlorine substitution at phenyl
Piperazine-free derivative>64>50Lack of piperazine ring

The benzhydryl group confers 3–4× higher potency than simpler aryl substitutions, underscoring its role in target engagement .

Future Directions

  • Toxicology Studies: Address hERG channel interactions to mitigate cardiovascular risks .

  • Target Identification: Use CRISPR-Cas9 screens to elucidate off-target effects .

  • Formulation Development: Explore nanoparticle delivery systems to enhance tumor selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator